molecular formula C18H13Cl2NOS2 B2409385 3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide CAS No. 251097-42-4

3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide

Cat. No. B2409385
M. Wt: 394.33
InChI Key: IPGMHANLVQPSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide (DCBS) is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Coordination Chemistry in Palladium Complexes

The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide has been studied in the context of coordination chemistry, particularly in the preparation and characterization of cationic palladium complexes. These complexes, formed by reacting thioethers with [Pd(NCMe)2Cl2], have been studied for their potential in catalyzing vinyl-addition polymerization processes (Siedle et al., 2007).

Synthesis of Indole and Naphthol Derivatives

Another application is in the synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, a process involving cyclization and alkylation steps. This synthesis approach is significant for the development of novel compounds with potential applications in various fields including pharmaceuticals (Kobayashi et al., 2013).

Catalytic Synthesis in Organic Chemistry

The compound is also involved in vanadium-catalyzed sulfenylation of indoles and 2-naphthols, a process that utilizes molecular oxygen as a reoxidant. This catalytic system demonstrates the compound’s potential in organic synthesis, particularly in the efficient synthesis of sulfanylindoles and sulfanyl-naphthols (Maeda et al., 2004).

Applications in Dinuclear Palladium Complexes

The compound has been utilized in the preparation of dinuclear palladium tetraamin–thiophenolate complexes. These complexes, characterized by IR, NMR, and X-ray crystallography, show potential in various applications due to their unique chemical structures (Lozan et al., 2007).

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-N-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NOS2/c19-14-7-4-8-15(20)13(14)11-24-16-9-10-23-17(16)18(22)21-12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGMHANLVQPSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide

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